molecular formula C26H19N3O5 B11540927 4-[(E)-{[2-(Naphthalen-1-YL)acetamido]imino}methyl]phenyl 4-nitrobenzoate

4-[(E)-{[2-(Naphthalen-1-YL)acetamido]imino}methyl]phenyl 4-nitrobenzoate

Cat. No.: B11540927
M. Wt: 453.4 g/mol
InChI Key: NRQJZGQUKLRUBM-WPWMEQJKSA-N
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Description

4-[(E)-{[2-(Naphthalen-1-YL)acetamido]imino}methyl]phenyl 4-nitrobenzoate is a complex organic compound characterized by its unique structural features. It consists of a naphthalene moiety, an acetamido group, and a nitrobenzoate ester, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(Naphthalen-1-YL)acetamido]imino}methyl]phenyl 4-nitrobenzoate typically involves a multi-step process:

  • Formation of the Naphthalen-1-YL Acetamido Intermediate

      Reactants: Naphthalene-1-amine and acetic anhydride.

      Conditions: The reaction is carried out in the presence of a base such as pyridine at room temperature.

      Product: Naphthalen-1-YL acetamide.

  • Synthesis of the Imino Intermediate

      Reactants: Naphthalen-1-YL acetamide and formaldehyde.

      Conditions: The reaction is conducted under acidic conditions to form the imino intermediate.

  • Formation of the Final Compound

      Reactants: The imino intermediate and 4-nitrobenzoyl chloride.

      Conditions: The reaction is performed in an organic solvent like dichloromethane, with a base such as triethylamine to neutralize the hydrochloric acid formed.

      Product: this compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

      Conditions: Typically performed in acidic or basic media.

      Products: Oxidation of the naphthalene ring can lead to the formation of naphthoquinones.

  • Reduction

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

      Conditions: Conducted under mild to moderate conditions.

      Products: Reduction of the nitro group to an amino group.

  • Substitution

      Reagents: Various nucleophiles or electrophiles.

      Conditions: Depends on the nature of the substituent being introduced.

      Products: Substitution reactions can modify the aromatic rings or the acetamido group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, water.

    Catalysts: Acidic or basic catalysts depending on the reaction type.

Scientific Research Applications

Chemistry

In chemistry, 4-[(E)-{[2-(Naphthalen-1-YL)acetamido]imino}methyl]phenyl 4-nitrobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its distinct functional groups.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial properties, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or dyes, due to its aromatic nature and functional groups.

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(Naphthalen-1-YL)acetamido]imino}methyl]phenyl 4-nitrobenzoate involves its interaction with specific molecular targets. The naphthalene moiety can intercalate with DNA, while the nitrobenzoate group can participate in redox reactions. These interactions can affect cellular processes and pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-acetamide: Lacks the nitrobenzoate group, making it less reactive in redox reactions.

    4-Nitrobenzoic acid: Does not have the naphthalene moiety, limiting its ability to intercalate with DNA.

    Naphthalene-1-amine: Simpler structure, lacking the acetamido and nitrobenzoate groups.

Uniqueness

4-[(E)-{[2-(Naphthalen-1-YL)acetamido]imino}methyl]phenyl 4-nitrobenzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C26H19N3O5

Molecular Weight

453.4 g/mol

IUPAC Name

[4-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]phenyl] 4-nitrobenzoate

InChI

InChI=1S/C26H19N3O5/c30-25(16-21-6-3-5-19-4-1-2-7-24(19)21)28-27-17-18-8-14-23(15-9-18)34-26(31)20-10-12-22(13-11-20)29(32)33/h1-15,17H,16H2,(H,28,30)/b27-17+

InChI Key

NRQJZGQUKLRUBM-WPWMEQJKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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